

Application of Biliverdin Hydrochloride in Fluorescence Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biliverdin hydrochloride*

Cat. No.: *B1598873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin hydrochloride, a naturally occurring tetrapyrrolic bile pigment, has emerged as a critical component in the field of near-infrared (NIR) fluorescence imaging. While possessing intrinsic, albeit weak, fluorescence that can be enhanced under specific conditions, its primary application lies in its role as a chromophore for a class of engineered fluorescent proteins (FPs). These FPs, derived from bacterial phytochromes (BphPs) and phycobiliproteins, are largely non-fluorescent in their apo-form and require the binding of biliverdin to become brightly fluorescent in the NIR spectrum. This unique characteristic allows for targeted and inducible fluorescence imaging in various biological systems, from single cells to whole organisms.

The use of biliverdin-dependent fluorescent proteins offers several advantages for *in vivo* imaging, including deep tissue penetration and reduced autofluorescence in the NIR window (650-900 nm)[1][2]. This technology has paved the way for advanced applications in tracking cell populations, monitoring gene expression, and developing novel biosensors[3][4]. This document provides detailed application notes and experimental protocols for the use of **Biliverdin hydrochloride** in fluorescence imaging.

Principle of Biliverdin-Mediated Fluorescence

Biliverdin is an intermediate product of heme catabolism, a process ubiquitous in mammalian cells[5][6]. This endogenous availability, although often insufficient for maximal fluorescence, provides a baseline level of the chromophore[7]. The core principle of this imaging modality involves the introduction of a genetically encoded apo-fluorescent protein (e.g., iRFP, smURFP) into the system of interest. Upon binding with biliverdin, the apoprotein undergoes a conformational change, leading to the activation of its fluorescence. The fluorescence intensity can be further enhanced by the supplementation of exogenous **Biliverdin hydrochloride**.

Quantitative Data of Biliverdin-Binding Fluorescent Proteins

The following table summarizes the key quantitative photophysical properties of commonly used biliverdin-binding fluorescent proteins.

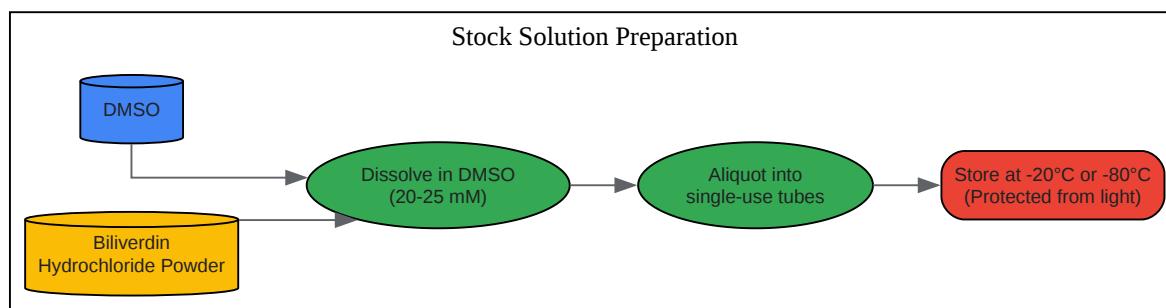
Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Molecular Weight (kDa)	Reference
iRFP713	690	713	105,000	0.06	34.6	[1]
iRFP670	640	670	N/A	N/A	N/A	[1][8]
iRFP682	N/A	682	N/A	N/A	N/A	[1][9]
iRFP702	N/A	702	N/A	N/A	N/A	[1][9]
iRFP720	N/A	720	N/A	N/A	N/A	[1][9]
smURFP	642	670	180,000	0.18	Dimer	[3][10]
IFP1.4	684	708	N/A	N/A	N/A	[1][7]
Wi-Phy	701	719	N/A	N/A	N/A	[1][9]

N/A: Data not readily available in the searched literature.

Experimental Protocols

Protocol 1: Preparation of Biliverdin Hydrochloride Stock Solution

This protocol details the preparation of a stock solution of **Biliverdin hydrochloride** for use in cell culture and in vivo studies.


Materials:

- **Biliverdin hydrochloride** (e.g., Sigma-Aldrich, Cayman Chemical)[11]
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-buffered saline (PBS), pH 7.2
- Inert gas (e.g., argon or nitrogen)
- Sterile, light-protected microcentrifuge tubes

Procedure:

- Dissolution in Organic Solvent:
 - In a sterile, light-protected tube, dissolve **Biliverdin hydrochloride** in DMSO to a final concentration of 20-25 mM[11]. Purge the solvent with an inert gas before use to minimize oxidation.
 - Vortex thoroughly until the solid is completely dissolved. The solution should be a dark green color.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
 - Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months[5]. Avoid repeated freeze-thaw cycles[5].

- Note: Biliverdin is sensitive to light and oxidation. Protect solutions from light and air exposure. A color change from green to brown may indicate degradation.
- Preparation of Working Solution for Aqueous Buffers (if needed):
 - For applications requiring an aqueous solution, first dissolve **Biliverdin hydrochloride** in a small amount of DMSO or dimethylformamide (DMF)[11].
 - Then, dilute with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration. The solubility in a 1:1 DMF:PBS solution is approximately 0.5 mg/ml[11].
 - It is recommended not to store the aqueous solution for more than one day[11].

[Click to download full resolution via product page](#)

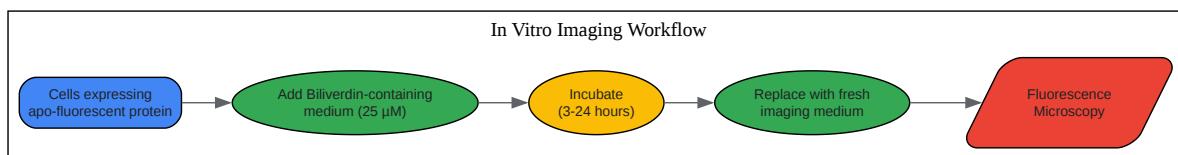
Preparation of **Biliverdin hydrochloride** stock solution workflow.

Protocol 2: In Vitro Fluorescence Imaging in Mammalian Cells

This protocol describes the application of **Biliverdin hydrochloride** to cultured mammalian cells expressing a biliverdin-binding fluorescent protein for fluorescence microscopy.

Materials:

- Mammalian cells cultured on coverslips or in imaging dishes


- Cells transiently or stably expressing a biliverdin-binding fluorescent protein (e.g., iRFP, smURFP)
- Complete cell culture medium
- **Biliverdin hydrochloride** stock solution (25 mM in DMSO)
- Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

- Cell Seeding and Transfection (if applicable):
 - Seed cells at an appropriate density on the imaging substrate.
 - If using transient expression, transfect the cells with the plasmid encoding the biliverdin-binding fluorescent protein and allow for expression for 24-48 hours.
- Addition of **Biliverdin Hydrochloride**:
 - Prepare a working solution of **Biliverdin hydrochloride** by diluting the 25 mM stock solution 1:1000 in complete cell culture medium to a final concentration of 25 μ M[11]. For smURFP, a final concentration of 1-5 μ M of biliverdin dimethyl ester (a more membrane-permeant version) or 25 μ M of biliverdin can be used[10].
 - Aspirate the old medium from the cells and replace it with the biliverdin-containing medium.
- Incubation:
 - Incubate the cells with the biliverdin-containing medium for a minimum of 3 hours. An overnight incubation (approximately 24 hours) is recommended for maximal fluorescence intensity, as this allows for increased protein accumulation and stability[10].
- Imaging:
 - Before imaging, remove the biliverdin-containing medium and replace it with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to reduce background

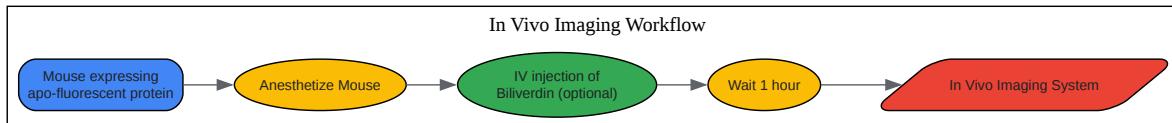
fluorescence.

- Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific fluorescent protein being used (see data table above). For far-red fluorophores, a CCD camera or confocal imaging system is required as the fluorescence is not visible to the human eye[12].

[Click to download full resolution via product page](#)

Workflow for in vitro fluorescence imaging with Biliverdin.

Protocol 3: In Vivo Fluorescence Imaging in Mice


This protocol provides a general guideline for in vivo fluorescence imaging in mice using biliverdin-dependent fluorescent proteins.

Materials:

- Mice expressing a biliverdin-binding fluorescent protein in the tissue of interest (e.g., transgenic mice or mice with xenografted tumors expressing the FP)[7]
- **Biliverdin hydrochloride** stock solution
- Sterile saline for injection
- In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters[7]
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a suitable anesthetic agent.
 - If necessary, remove fur from the imaging area to reduce light scattering and absorption.
- Administration of **Biliverdin Hydrochloride** (Optional but Recommended for Enhanced Signal):
 - While some iRFPs can utilize endogenous biliverdin, signal intensity is often enhanced with exogenous administration[7][8].
 - Prepare an injectable solution of **Biliverdin hydrochloride**.
 - One hour before imaging, administer 250 nmoles of biliverdin via intravenous (IV) injection[11].
- Imaging:
 - Place the anesthetized mouse in the in vivo imaging system.
 - Acquire fluorescence images using the appropriate excitation and emission filter sets for the specific fluorescent protein. For example, for iRFP, an excitation of 690 nm and an emission of 713 nm can be used[7].
 - Acquire a brightfield or photographic image for anatomical reference.
- Post-Imaging:
 - Allow the mouse to recover from anesthesia in a warm, clean cage.
 - For longitudinal studies, repeat the imaging procedure at desired time points.

[Click to download full resolution via product page](#)

Workflow for in vivo fluorescence imaging with Biliverdin.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or weak fluorescence signal	<ul style="list-style-type: none">- Insufficient expression of the fluorescent protein.- Inadequate concentration or incubation time with biliverdin.- Degradation of Biliverdin hydrochloride stock solution.- Incorrect imaging settings.	<ul style="list-style-type: none">- Verify protein expression via Western blot or other methods.- Increase biliverdin concentration or incubation time.- Prepare fresh Biliverdin hydrochloride stock solution.- Ensure correct excitation and emission filters are used for the specific fluorescent protein[12].
High background fluorescence	<ul style="list-style-type: none">- Autofluorescence from cells or tissue.- Excess unbound biliverdin in the imaging medium.	<ul style="list-style-type: none">- Include an unstained control to assess autofluorescence levels.- Thoroughly wash cells with fresh imaging medium before imaging.- Use phenol red-free medium for imaging.
Phototoxicity or cell stress	<ul style="list-style-type: none">- High concentrations of Biliverdin hydrochloride or DMSO.- Excessive light exposure during imaging.	<ul style="list-style-type: none">- Perform a dose-response curve to determine the optimal, non-toxic concentration of biliverdin.- Minimize light exposure time and intensity during image acquisition.

Conclusion

Biliverdin hydrochloride, in conjunction with engineered near-infrared fluorescent proteins, provides a powerful tool for non-invasive, deep-tissue fluorescence imaging. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in their studies. By understanding the principles of biliverdin-mediated fluorescence and following standardized protocols, reproducible and high-quality imaging data can be obtained for a wide range of biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Near-infrared fluorescent proteins for multicolor *in vivo* imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 7. In Vivo image Analysis Using iRFP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin Reductase-A Deficiency Brighten and Sensitize Biliverdin-binding Chromoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. SmURFP - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biotium.com [biotium.com]

- To cite this document: BenchChem. [Application of Biliverdin Hydrochloride in Fluorescence Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598873#application-of-biliverdin-hydrochloride-in-fluorescence-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com